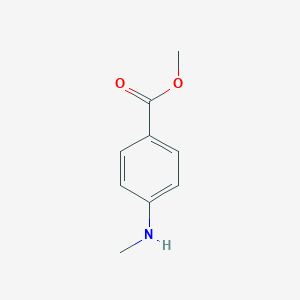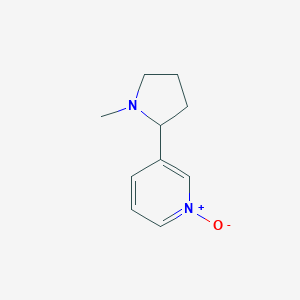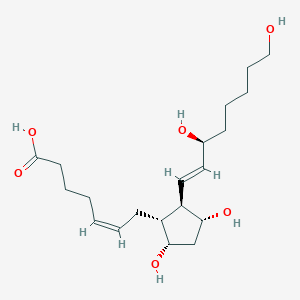
3-Methyl-2,5-oxazolidine-dione
Vue d'ensemble
Description
3-Methyl-2,5-oxazolidine-dione is a compound with the molecular formula C4H5NO3 . It has a molecular weight of 115.09 g/mol . The IUPAC name for this compound is 3-methyl-1,3-oxazolidine-2,5-dione .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,5-oxazolidine-dione includes an oxazolidone ring with a methyl group attached to the 3rd carbon . The InChI representation of the molecule isInChI=1S/C4H5NO3/c1-5-2-3 (6)8-4 (5)7/h2H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 115.09 g/mol . It has a computed XLogP3-AA value of -0.3, indicating its solubility in water and lipids . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 115.026943022 g/mol . The topological polar surface area is 46.6 Ų .Applications De Recherche Scientifique
Electrolyte Additives for Lithium-Ion Batteries
3-Methyloxazolidine-2,5-dione derivatives have been studied as potential electrolyte additives in lithium-ion batteries. These compounds can improve battery performance by forming a stable solid electrolyte interphase (SEI), which is crucial for the longevity and efficiency of the batteries .
Synthesis of Biologically Active Compounds
The oxazolidine ring is a significant structural unit in many biologically active compounds. 3-Methyloxazolidine-2,5-dione serves as a key intermediate in synthesizing various derivatives, including mono- and polycyclic oxazolidines, which have applications in pharmaceuticals and agrochemicals .
Antibacterial Agents
Oxazolidinone antibiotics, which include the oxazolidine ring, are known for their unique mechanism of action against multidrug-resistant Gram-positive bacteria. 3-Methyloxazolidine-2,5-dione is related to this class and has potential applications in developing new antibiotics .
Material Science Research
In material science, 3-methyloxazolidine-2,5-dione can be used to create polymers and coatings with specific properties. Its reactivity and ability to form stable structures make it valuable for developing new materials .
Chemical Synthesis
This compound is used in chemical synthesis as a building block for creating a variety of chemical compounds. Its versatility in reactions allows for the development of complex molecules with precise functionalities .
Analytical Chemistry
In analytical chemistry, 3-methyloxazolidine-2,5-dione can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical methods .
Medicinal Chemistry
As a versatile scaffold in medicinal chemistry, 3-methyloxazolidine-2,5-dione is explored for its potential in drug discovery. It is particularly investigated for its applications in antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .
Asymmetric Synthesis
The compound is also used in asymmetric synthesis, which is crucial for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Mécanisme D'action
While the specific mechanism of action for 3-Methyl-2,5-oxazolidine-dione is not provided, oxazolidinones in general are known to bind to and inhibit both bacterial and archaeal ribosomes, but do not interact with human cytoplasmic ribosomes . The inhibition occurs at a very early stage and involves the binding of N-formylmethionyl-tRNA (tRNAfMet) to the ribosome .
Propriétés
IUPAC Name |
3-methyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAXURTFMSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207114 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,5-oxazolidine-dione | |
CAS RN |
5840-76-6 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-methyloxazolidine-2,5-dione in the synthesis of Nolomirole hydrochloride?
A1: 3-methyloxazolidine-2,5-dione serves as a crucial intermediate in one of the synthetic routes for Nolomirole hydrochloride. Specifically, it is generated from the reaction of 4-[2-(2,3-dimethoxyphenyl)ethyl]-3-methyloxazolidine-2,5-dione with aluminum chloride (AlCl3) in dichloromethane. This reaction leads to the formation of 5,6-dimethoxy-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one, which is further processed to ultimately yield Nolomirole hydrochloride. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















